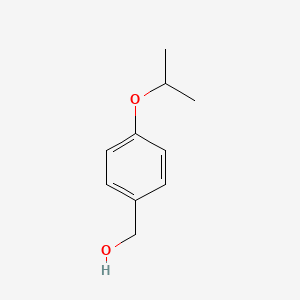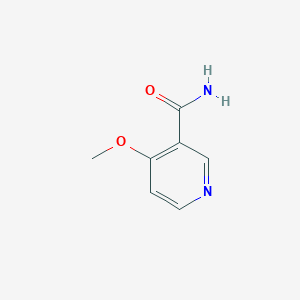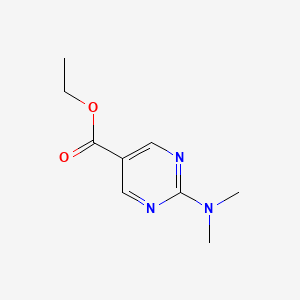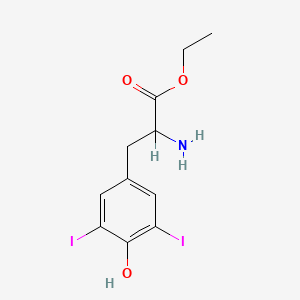
3-(1-Methyl-1H-pyrazol-5-yl)aniline
Overview
Description
“3-(1-Methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the empirical formula C10H11N3 and a molecular weight of 173.21 . It is a solid substance and is considered a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cn1ccc(n1)-c2cccc(N)c2 . The InChI representation is 1S/C10H11N3/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved data, pyrazole derivatives have been the target of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 173.21 , and it has a specific InChI key ZRXOZSROZJGRRH-UHFFFAOYSA-N .
Scientific Research Applications
Chemical Reactions and Synthesis
- Domino Reaction : 3-Methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol's reaction with heterocyclic CH acids results in substituted 1-(pyrimidin-4-yl)pyrazole and aniline formation, showcasing a formal cleavage of the substrate. This highlights the role of pyrazol-5-ol derivatives in complex chemical syntheses (Erkin & Ramsh, 2014).
- Corrosion Inhibition : Pyrazole derivatives like N,N-dimethyl-4-(3-methyl4,5-dihydro-1H-pyrazol-5-yl)aniline have been shown to inhibit the corrosion of mild steel in acidic environments. This indicates the potential of these compounds in industrial applications involving metal protection (Chadli et al., 2020).
Material Science and Luminescence
- Electroluminescence Application : Compounds like N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline have been used to produce highly luminescent tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit potential for application in organic light-emitting diodes (OLEDs), suggesting their relevance in advanced material science and electronics (Vezzu et al., 2010).
Crystal Structure Analysis
- Ligand Flexibility : The tripodal ligand N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl aniline, with its highly flexible structure, could accommodate many metals by coordination, which is essential in the study of metal-organic frameworks and coordination chemistry (Daoudi et al., 2002).
Therapeutic Research and Antiviral Studies
- Antiviral Evaluation : Derivatives of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have shown effectiveness against viruses like Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), suggesting potential therapeutic applications (Desideri et al., 2019).
Anticancer Potential
- Cytotoxic Properties : Compounds containing pyrazole, like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline, have demonstrated cytotoxic activity against tumor cell lines, indicating potential for development into anticancer drugs (Bouabdallah et al., 2006).
Safety and Hazards
Future Directions
Pyrazoles, including “3-(1-Methyl-1H-pyrazol-5-yl)aniline”, are considered an interesting class in drug discovery due to their broad spectrum of biological activities . Therefore, future research may focus on further exploring the biological activities and potential therapeutic applications of this compound .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as metabolism and cell growth.
Mode of Action
It’s suggested that similar compounds may interact with their targets throughbinding to the active site of the enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been reported to influence theNAD+ salvage pathway and antipromastigote activity , which are critical for cellular metabolism and growth.
Result of Action
Similar compounds have been reported to exhibitantioxidant and anticancer activities , suggesting potential therapeutic applications.
properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWGUASUNFUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640331 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910037-08-0 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

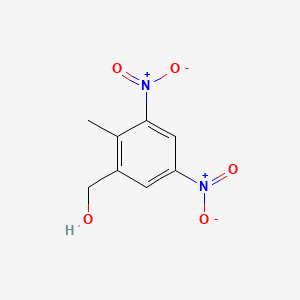

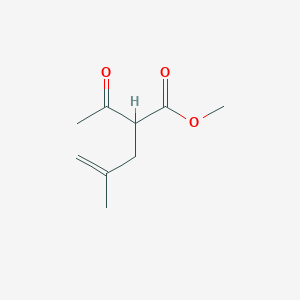

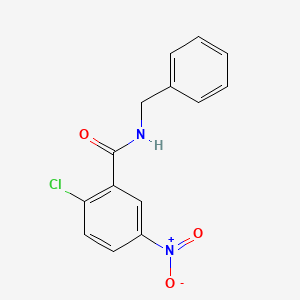
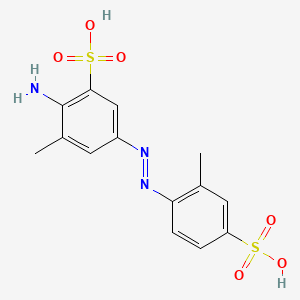
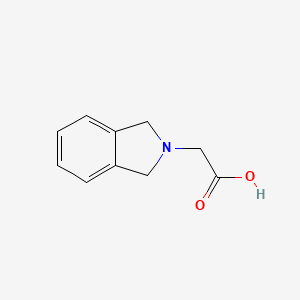
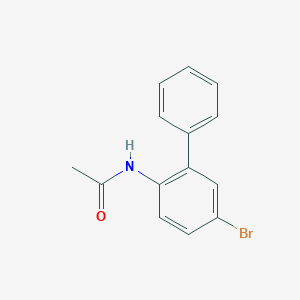

![(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1604592.png)
